3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid
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Description
Thiophene derivatives, such as the one you mentioned, are often used in the field of organic electronics due to their stability and ability to conduct electricity . They are typically characterized by a core structure with additional functional groups that can be tailored to achieve specific properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the preparation of a ketone intermediate from a halogenated thiophene, followed by a ring formation reaction . This method provides an easy access to the preparation of thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by a thiophene core with additional functional groups. The presence of sulfur atoms makes them electron-rich, enabling them to be used as electron donating moieties in the construction of semiconductors .Chemical Reactions Analysis
Thiophene derivatives are often used as building blocks for polymers and small molecules in the field of organic electronics . They can undergo various chemical reactions to form complex structures with desired electronic/optoelectronic properties .Physical And Chemical Properties Analysis
Thiophene derivatives are known for their thermal and environmental stability, which makes them suitable for use in electronic and optoelectronic applications . Their physical properties can be tailored by adding different functional groups .Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S2/c1-18-13-9(6-15)10(11(19-13)12(16)17)7-3-2-4-8(14)5-7/h2-5H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQYECDLWRDJLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384830 |
Source
|
Record name | 3-(3-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid | |
CAS RN |
116493-00-6 |
Source
|
Record name | 3-(3-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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